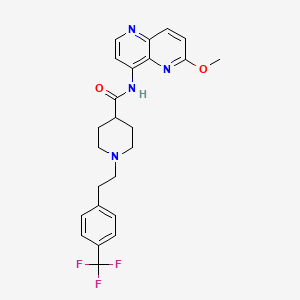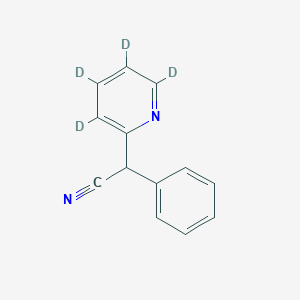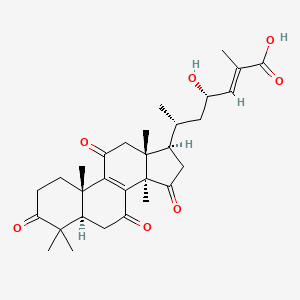
23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oic acid typically involves the extraction from natural sources such as Ganoderma lucidum. The extraction process includes:
Drying and Grinding: The fruiting bodies of Ganoderma lucidum are dried and ground into a fine powder.
Solvent Extraction: The powder is subjected to solvent extraction using solvents like ethanol or methanol.
Purification: The extract is then purified using chromatographic techniques to isolate the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as it is primarily obtained through natural extraction processes. advancements in biotechnological methods may lead to more efficient production techniques in the future.
Análisis De Reacciones Químicas
Types of Reactions
23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form additional oxygen-containing functional groups.
Reduction: Reduction reactions can convert ketone groups to hydroxyl groups.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Solvents: Ethanol, methanol, dichloromethane.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of the original compound, which may exhibit different bioactivities .
Aplicaciones Científicas De Investigación
23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oic acid has several scientific research applications:
Chemistry: Used as a reference compound in the study of triterpenoids and their derivatives.
Medicine: Potential therapeutic applications in cancer treatment due to its cytotoxic properties.
Mecanismo De Acción
The mechanism of action of 23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oic acid involves its interaction with cellular pathways that regulate cell growth and apoptosis. The compound targets specific molecular pathways, leading to the induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but it is believed to involve the modulation of signaling pathways related to cell survival and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
- Ganoderic Acid E
- Lucidenic Acid N
- Lucidenic Acid A
Comparison
23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oic acid is unique due to its specific structural features and bioactive properties. While similar compounds like Ganoderic Acid E, Lucidenic Acid N, and Lucidenic Acid A also exhibit cytotoxic activities, 23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oic acid has shown significant cytotoxicity against a broader range of cancer cell lines .
Propiedades
Fórmula molecular |
C30H40O7 |
|---|---|
Peso molecular |
512.6 g/mol |
Nombre IUPAC |
(E,4S,6R)-4-hydroxy-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enoic acid |
InChI |
InChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h11,15,17-18,21,31H,8-10,12-14H2,1-7H3,(H,36,37)/b16-11+/t15-,17+,18-,21+,28+,29-,30+/m1/s1 |
Clave InChI |
PILMPTUAXYPAME-KKYGLDRZSA-N |
SMILES isomérico |
C[C@H](C[C@@H](/C=C(\C)/C(=O)O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C |
SMILES canónico |
CC(CC(C=C(C)C(=O)O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-N-[(2S,3S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-azido-1-oxobutan-2-yl]-2-[(2-aminooxyacetyl)-methylamino]-3-methylbutanamide](/img/structure/B12409042.png)
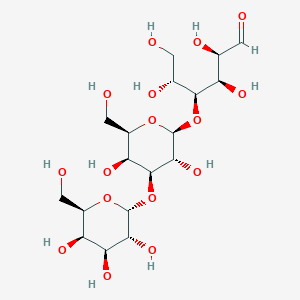
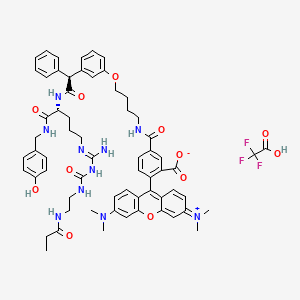

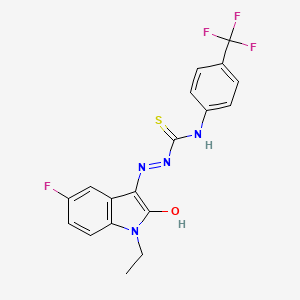
![[(3R)-1-(4-pentan-3-ylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12409083.png)
![9-[(2S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12409088.png)
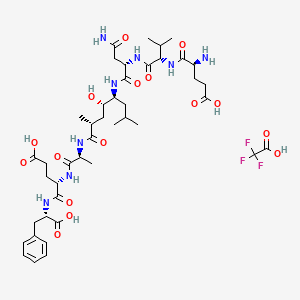

![2,11,20,29,37,38,39,40-Octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-5,6,7,8-tetrasulfonic acid](/img/structure/B12409106.png)
![6-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12409109.png)

